molecular formula C10H7NO2 B063423 4-(Oxazol-5-yl)benzaldehyde CAS No. 179057-31-9

4-(Oxazol-5-yl)benzaldehyde

Cat. No.: B063423
CAS No.: 179057-31-9
M. Wt: 173.17 g/mol
InChI Key: GDXLZBAOBKGCEK-UHFFFAOYSA-N
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Description

4-(Oxazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with an oxazole ring at the fourth position. This compound is of significant interest in organic chemistry due to its unique structure, which combines the reactivity of both the benzaldehyde and oxazole functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxazol-5-yl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde moiety. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Oxazol-5-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenation using bromine in acetic acid under mild conditions.

Major Products Formed

    Oxidation: 4-(Oxazol-5-yl)benzoic acid.

    Reduction: 4-(Oxazol-5-yl)benzyl alcohol.

    Substitution: 4-(5-Bromooxazol-5-yl)benzaldehyde.

Scientific Research Applications

4-(Oxazol-5-yl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Oxazol-5-yl)benzaldehyde: Similar structure but with different substitution patterns on the oxazole ring.

    4-(Isoxazol-5-yl)benzaldehyde: Contains an isoxazole ring instead of an oxazole ring.

    4-(Thiazol-5-yl)benzaldehyde: Features a thiazole ring, which includes a sulfur atom instead of oxygen.

Uniqueness

4-(Oxazol-5-yl)benzaldehyde is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in the study of biological systems. Its ability to undergo a variety of chemical reactions also enhances its versatility in research and industrial applications .

Properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXLZBAOBKGCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311652
Record name 4-(5-Oxazolyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-31-9
Record name 4-(5-Oxazolyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179057-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Oxazolyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-oxazol-5-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of the 4-(oxazol-5-yl)benzyl alcohol (prepared as described by Tanaka, A.; Terasawa, T.; Hagihara, H.; Sakuma, Y.; Ishibe, N.; Sawada, M.; Takasugi, H.; Tanaka, H. J. Med. Chem. 1998, 41, 2390–2410) (0.23 g, 1.31 mmol) in CH2Cl2/MeOH (20:1, 10.5 mL) was added activated MnO2 (1.01 g, 11.6 mmol) and the mixture stirred at room temperature overnight. The reaction was then diluted with CH2Cl2 (10 mL) and filtered through Celite®, washing with CHCl3. The filtrate was concentrated to give the crude aldehyde as a beige solid (0.164 g) which used without further purification in the next reaction. 1H NMR (CDCl3) δ 7.52 (s, 1H), 7.82 (d, 2H, J=9 Hz), 7.95 (d, 2H, J=9 Hz), 7.99 (s, 1H), 10.02 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
10.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (517 mg) and Celite (3 g) were suspended in dichloromethane (20 mL), and a solution of [4-(1,3-oxazol-5-yl)phenyl]methanol (280 mg) in dichloromethane (5 mL) was added to the suspension, followed by stirring at room temperature overnight. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified through flash column chromatography (n-hexane:ethyl acetate=2:1), followed by concentration, to thereby yield the title compound (115 mg).
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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